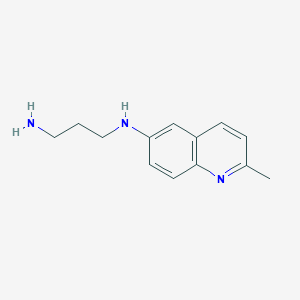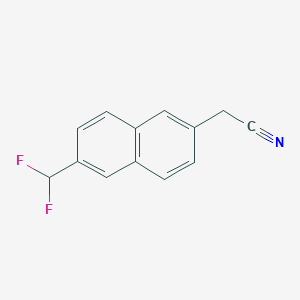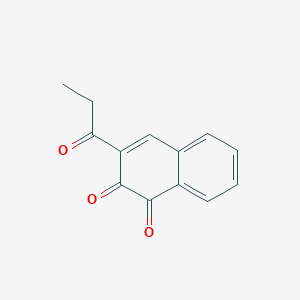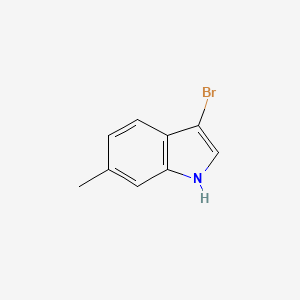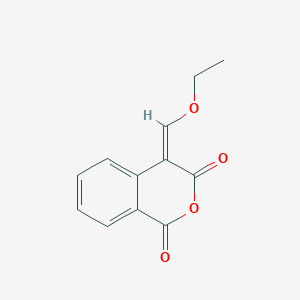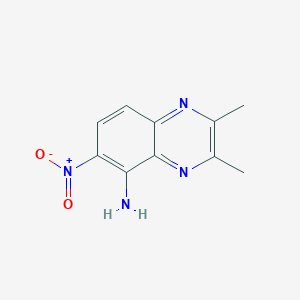
2,3-Dimethyl-6-nitroquinoxalin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-nitroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a nitro group at position 6, and an amine group at position 5 on the quinoxaline ring.
Vorbereitungsmethoden
The synthesis of 2,3-Dimethyl-6-nitroquinoxalin-5-amine typically involves the reaction of 2,3-dimethylquinoxaline with nitric acid to introduce the nitro group at position 6. The amine group at position 5 can be introduced through a subsequent reaction with ammonia or an amine derivative. Industrial production methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
2,3-Dimethyl-6-nitroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-nitroquinoxalin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research has shown that quinoxaline derivatives, including this compound, have potential anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-nitroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and receptors, disrupting cellular processes and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyl-6-nitroquinoxalin-5-amine is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:
Quinoxaline: The parent compound with no substituents.
2,3-Dimethylquinoxaline: Lacks the nitro and amine groups.
6-Nitroquinoxaline: Lacks the methyl and amine groups. These similar compounds share some pharmacological properties but differ in their specific activities and applications.
Eigenschaften
CAS-Nummer |
57436-92-7 |
|---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2,3-dimethyl-6-nitroquinoxalin-5-amine |
InChI |
InChI=1S/C10H10N4O2/c1-5-6(2)13-10-7(12-5)3-4-8(9(10)11)14(15)16/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
CGRRTSSFNJCXJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2N)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



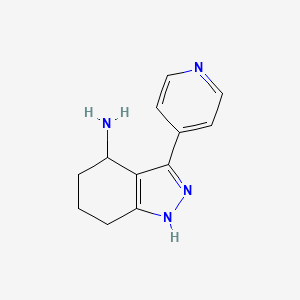
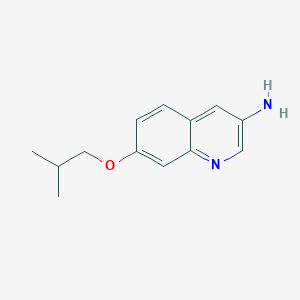

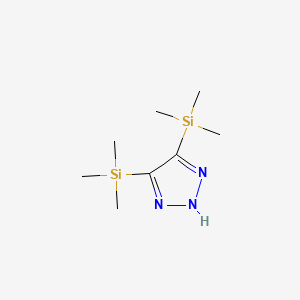

![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
